molecular formula C20H27NO2S B12541442 Benzenepropanamine, N,N-bis(2-carbonylethyl)-4-[ CAS No. 144458-93-5

Benzenepropanamine, N,N-bis(2-carbonylethyl)-4-[

Cat. No.: B12541442
CAS No.: 144458-93-5
M. Wt: 345.5 g/mol
InChI Key: PLYSFHWININMJS-UHFFFAOYSA-N
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Description

Benzenepropanamine, N,N-bis(2-carbonylethyl)-4- is a complex organic compound that belongs to the class of amines This compound is characterized by the presence of a benzene ring attached to a propanamine group, with additional carbonyl groups attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenepropanamine, N,N-bis(2-carbonylethyl)-4- typically involves multi-step organic reactions. Common synthetic routes may include:

    Amination Reactions: Starting with a benzene derivative, an amination reaction can introduce the propanamine group.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale organic synthesis techniques, including:

    Batch Reactors: Using batch reactors to control reaction conditions and yield.

    Continuous Flow Reactors: For more efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

Benzenepropanamine, N,N-bis(2-carbonylethyl)-4- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert carbonyl groups to alcohols.

    Substitution: Substitution reactions can replace hydrogen atoms with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Including lithium aluminum hydride or sodium borohydride.

    Catalysts: Catalysts like palladium or platinum may be used in hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Studied for its interactions with biological molecules.

    Industry: Used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzenepropanamine, N,N-bis(2-carbonylethyl)-4- involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects through pathways involving:

    Binding to Active Sites: Interacting with the active sites of enzymes.

    Modulating Receptor Activity: Affecting the activity of specific receptors in biological systems.

Comparison with Similar Compounds

Similar Compounds

    Benzenepropanamine: A simpler analog without the carbonyl groups.

    N,N-Dimethylbenzenepropanamine: A related compound with different substituents on the nitrogen atom.

Uniqueness

Benzenepropanamine, N,N-bis(2-carbonylethyl)-4- is unique due to its specific structure, which includes both the benzene ring and the carbonyl groups. This combination of functional groups imparts distinct chemical and biological properties, making it a subject of interest in various research fields.

For precise and detailed information, consulting specific scientific literature and databases is recommended

Properties

CAS No.

144458-93-5

Molecular Formula

C20H27NO2S

Molecular Weight

345.5 g/mol

IUPAC Name

2-[2-hydroxyethyl-[3-[4-(phenylsulfanylmethyl)phenyl]propyl]amino]ethanol

InChI

InChI=1S/C20H27NO2S/c22-15-13-21(14-16-23)12-4-5-18-8-10-19(11-9-18)17-24-20-6-2-1-3-7-20/h1-3,6-11,22-23H,4-5,12-17H2

InChI Key

PLYSFHWININMJS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SCC2=CC=C(C=C2)CCCN(CCO)CCO

Origin of Product

United States

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